Methyl 3-(4-methoxyphenoxy)propanoate

Catalog No.
S860266
CAS No.
18333-12-5
M.F
C11H14O4
M. Wt
210.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(4-methoxyphenoxy)propanoate

CAS Number

18333-12-5

Product Name

Methyl 3-(4-methoxyphenoxy)propanoate

IUPAC Name

methyl 3-(4-methoxyphenoxy)propanoate

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C11H14O4/c1-13-9-3-5-10(6-4-9)15-8-7-11(12)14-2/h3-6H,7-8H2,1-2H3

InChI Key

AKBHVBLEQNXNQQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCCC(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)OCCC(=O)OC

Plant Growth and Secondary Metabolite Accumulation

Modulation of Root System Architecture

Preparation of G Protein-Coupled Receptor 40 Agonists

Nitrification Inhibition

Methyl 3-(4-methoxyphenoxy)propanoate is an organic compound with the molecular formula C11H14O4C_{11}H_{14}O_{4}. It is characterized by the presence of a methoxy group and a phenoxy group attached to a propanoate backbone. This compound exhibits notable aromatic properties and is often utilized in chemical and biological research due to its unique structure and reactivity. Methyl 3-(4-methoxyphenoxy)propanoate can be found in natural products, such as those derived from fungi like Irpex lacteus .

That can modify its structure:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
  • Reduction: The ester group can be reduced to an alcohol.
  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride, among others. The products formed from these reactions can vary depending on the conditions and reagents used .

Research indicates that methyl 3-(4-methoxyphenoxy)propanoate possesses potential biological activities, particularly in antioxidant properties. It may scavenge free radicals and inhibit oxidative stress, which is beneficial in various cellular processes. Additionally, studies have explored its possible anti-inflammatory and anticancer effects, suggesting that it interacts with specific molecular targets relevant to these biological pathways .

Several synthetic methods exist for producing methyl 3-(4-methoxyphenoxy)propanoate:

  • Esterification: A common approach involves the esterification of 3-(4-methoxyphenol)propanoic acid with methanol in the presence of an acid catalyst like sulfuric acid. This reaction is typically carried out under reflux conditions to ensure complete conversion.
  • Industrial Production: In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and enhance yield. Purification methods such as distillation or crystallization are often used to obtain high-purity products .

Methyl 3-(4-methoxyphenoxy)propanoate has diverse applications across various fields:

  • Chemistry: Serves as a building block in organic synthesis and as a precursor for more complex molecules.
  • Biology: Investigated for its potential antioxidant properties and role in biological pathways.
  • Medicine: Explored for therapeutic effects, including anti-inflammatory and anticancer activities.
  • Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic characteristics .

Studies on methyl 3-(4-methoxyphenoxy)propanoate have focused on its interactions with various molecular targets. Its antioxidant activity is attributed to its ability to scavenge free radicals, thus modulating oxidative stress levels within cells. Furthermore, it may influence enzyme activity and receptor interactions, indicating a broader role in cellular signaling pathways .

Methyl 3-(4-methoxyphenoxy)propanoate shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoateC11H14O4C_{11}H_{14}O_{4}Contains a hydroxy group instead of phenoxy
Ethyl 3-(4-methoxyphenoxy)propanoateC12H16O4C_{12}H_{16}O_{4}Ethyl instead of methyl group
Methyl 3-(dimethylcarbamoyl)-3-(4-methoxyphenoxy)-2-hydroxy-2-methylpropanoateC15H21NO5C_{15}H_{21}NO_5Contains a dimethylcarbamoyl group

Methyl 3-(4-methoxyphenoxy)propanoate is unique due to its specific combination of functional groups, which contributes to its distinct biological activities and applications compared to other similar compounds .

XLogP3

1.7

UNII

967KDN5MJG

Wikipedia

Methyl 3-(4-methoxyphenoxy)propionate

Dates

Modify: 2023-08-16
Hayashi, Masatoshi; Wada, Kojiro; Munakata, Katsura; New nematicidal metabolites from a fungus, Irpex lacteus, Agricultural and Biological Chemistry, 456, 1527-1529. DOI:10.1080/00021369.1981.10864743

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